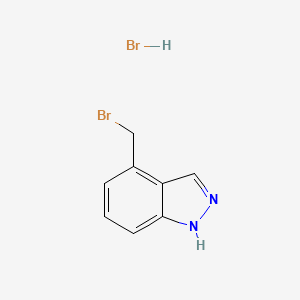
4-(Bromomethyl)-1H-indazole hydrobromide
Overview
Description
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It has a molecular formula of C6H7Br2N and a molecular weight of 252.94 g/mol . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
While specific synthesis methods for 4-(Bromomethyl)-1H-indazole hydrobromide were not found, 4-(Bromomethyl)pyridine hydrobromide is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)pyridine hydrobromide can be represented by the SMILES notation: [H+].[Br-].BrCC1=CC=NC=C1 .Physical and Chemical Properties Analysis
4-(Bromomethyl)pyridine hydrobromide has a melting point range of 185.0°C to 191.0°C . It is soluble in water .Scientific Research Applications
Corrosion Inhibition
4-(Bromomethyl)-1H-indazole hydrobromide and related heterocyclic diazoles have been studied for their inhibitory properties in the context of acidic iron corrosion. Research indicates that these compounds can effectively reduce corrosion current and increase charge-transfer resistance, thereby protecting iron surfaces in acidic environments. This property is particularly relevant in industrial applications where metal corrosion can be a significant issue (Babić-Samardžija et al., 2005).
Pharmaceutical Synthesis
Indazole derivatives, including this compound, play a critical role in the synthesis of various pharmaceuticals. They are key components in the total synthesis of complex molecules like Nigellidine hydrobromide and are also used in the preparation of heterocycles related to drugs and pesticides (Ye et al., 2013).
Cancer Research
Indazole derivatives are being explored as potential inhibitors of Bromodomain-containing protein 4 (BRD4), which regulates the proliferation of cancer cells. Certain indazole-based compounds have shown promise in reducing tumor sizes in vivo, highlighting their potential in cancer treatment (Yoo et al., 2018).
Neuropharmacology
In neuropharmacology, 4-substituted indazoles, similar to this compound, have been synthesized and evaluated for their inhibitory activity on neuronal nitric oxide synthase. These compounds have demonstrated potential in producing antinociceptive effects, which could be significant for pain management therapies (Boulouard et al., 2007).
Antimicrobial Applications
Indazole derivatives have also been synthesized for antimicrobial applications. Unsymmetrical dendrimers with indazole as surface units have shown effectiveness against various human pathogenic bacteria, suggesting their potential use in developing new antimicrobial agents (Jayanthi & Rajakumar, 2017).
Monoamine Oxidase Inhibition
Pyrimido[1,2-b]indazole derivatives, structurally related to this compound, have been explored as selective inhibitors of human monoamine oxidase B. These compounds have shown neuroprotective activity, making them potential candidates for antiparkinsonian agents (Jismy et al., 2020).
Safety and Hazards
4-(Bromomethyl)pyridine hydrobromide is classified as a hazardous substance. It causes severe skin burns and eye damage. It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, immediate medical attention is required .
Properties
IUPAC Name |
4-(bromomethyl)-1H-indazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNEYAWBKBBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


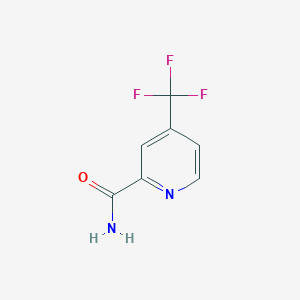
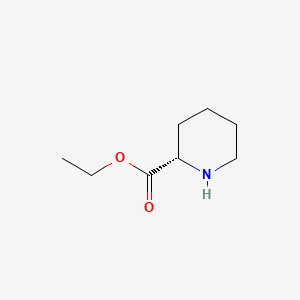

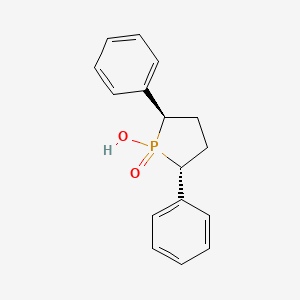

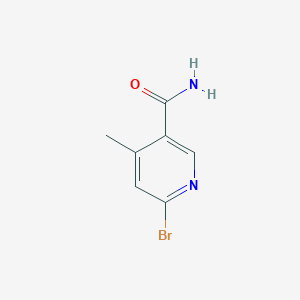
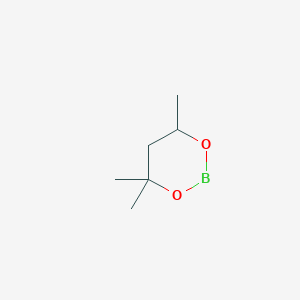
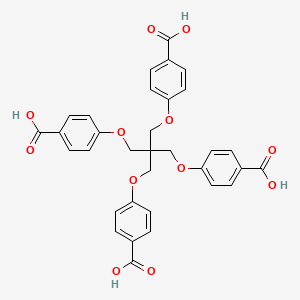




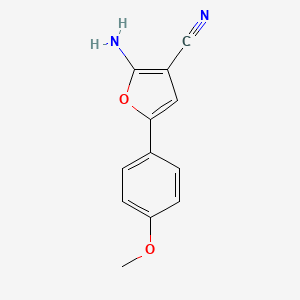
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B3177893.png)
